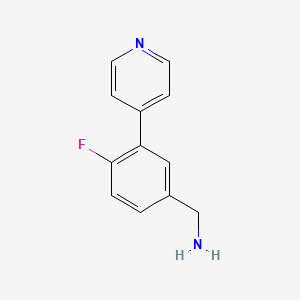

(4-Fluoro-3-pyridin-4-ylphenyl)methanamine

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry

In modern organic synthesis, the construction of biaryl scaffolds is a central theme, as these structures are prevalent in many natural products and pharmaceuticals. mdpi.comresearchgate.net The synthesis of molecules like (4-Fluoro-3-pyridin-4-ylphenyl)methanamine often relies on powerful cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the pivotal carbon-carbon bond between the two aromatic rings. The presence of a fluorine atom can influence the electronic properties of the molecule, often enhancing metabolic stability and binding affinity to biological targets. elsevierpure.com Fluorinated compounds are a cornerstone of medicinal chemistry, with a significant percentage of approved drugs containing at least one fluorine atom. mdpi.com

The pyridine (B92270) ring, a common motif in drug discovery, can act as a hydrogen bond acceptor and participate in various intermolecular interactions, which can be crucial for a molecule's biological activity. researchgate.net The methanamine group provides a key functional handle for further chemical modifications, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). nih.gov

Significance as a Core Chemical Scaffold for Advanced Molecular Architectures

The structure of this compound serves as a versatile core scaffold for the development of more complex molecules. The biaryl framework provides a rigid and defined orientation for appended functional groups, which is a critical aspect in the rational design of enzyme inhibitors and receptor ligands. mdpi.comnih.gov

The development of derivatives based on this scaffold has been explored in the context of various therapeutic areas. For instance, biaryl sulfonamides have shown promise as antiproliferative agents. mdpi.com Furthermore, compounds containing the 4-(pyrazol-3-yl)-pyridine scaffold have been investigated as potent inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in various diseases. nih.gov The inherent properties of the this compound scaffold make it a valuable starting point for the discovery of novel therapeutics.

Table 1: Physicochemical Properties of this compound and Related Scaffolds

| Property | This compound | General Fluorinated Biaryl Scaffolds | General Pyridine-Containing Scaffolds |

|---|---|---|---|

| Molecular Formula | C12H11FN2 | Varies | Varies |

| Molecular Weight | 202.23 g/mol | Varies | Varies |

| Key Structural Features | Fluorophenyl, Pyridine, Benzylamine | Biaryl core, Fluorine substitution | Pyridine ring |

| Common Synthetic Routes | Suzuki/Negishi Coupling, Reduction of Nitrile/Amide | Cross-coupling reactions | Heterocycle synthesis, Functionalization |

| Potential Biological Roles | Enzyme inhibition, Receptor modulation | Antiproliferative, Kinase inhibition | Diverse therapeutic activities |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQMUKBYCVUWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Optimization for 4 Fluoro 3 Pyridin 4 Ylphenyl Methanamine

Development of Novel Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its versatility in converting aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.org For the synthesis of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine, this strategy typically commences with the precursor, 4-fluoro-3-pyridin-4-ylbenzaldehyde. The process involves the reaction of this aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org

The choice of reducing agent is critical for the efficiency and selectivity of the reaction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred in laboratory and industrial settings to avoid side reactions. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly employed due to their compatibility with a wider range of functional groups. libretexts.org

Research in this area focuses on optimizing reaction conditions, including the ammonia source, solvent, temperature, and catalyst. High-pressure ammonia in combination with a hydrogenation catalyst like Raney Nickel or Palladium on carbon (Pd/C) represents a classic approach. However, more recent methodologies explore the use of ammonium (B1175870) salts, such as ammonium acetate (B1210297) or ammonium formate, as convenient, solid sources of ammonia.

Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-Fluoro-3-pyridin-4-ylbenzaldehyde

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Catalyst (e.g., Ni, Pd) | High pressure H₂, NH₃, Ethanol/Methanol solvent | Cost-effective for large scale, high yield | Requires specialized high-pressure equipment |

| Sodium Borohydride (NaBH₄) | NH₃ or NH₄OAc, Methanol, Room Temperature | Mild conditions, good functional group tolerance | Can be less reactive, may require pH control |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc, Dichloroethane (DCE), Room Temperature | Mild, highly selective for imines over carbonyls | More expensive, produces acetate waste |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Very powerful and fast reaction | Unselective, highly reactive with protic solvents |

Investigations into Modified Nucleophilic Substitution Pathways

Nucleophilic substitution offers an alternative route to the aminomethyl group. One potential pathway involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a precursor molecule. For instance, starting with 4-fluoro-3-pyridin-4-ylbenzyl halide, a reaction with a nitrogen nucleophile could yield the target amine.

The Gabriel synthesis is a well-established method for forming primary amines that avoids the overalkylation often seen with ammonia. libretexts.org This method would involve reacting 4-fluoro-3-pyridin-4-ylbenzyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. Another effective strategy is the use of sodium azide (B81097) as the nucleophile to form a benzyl (B1604629) azide, which can be subsequently reduced to the amine using LiAlH₄ or catalytic hydrogenation. This two-step process is highly efficient and cleanly produces the primary amine. libretexts.org

Direct nucleophilic aromatic substitution (SNAr) on the fluorophenyl ring to introduce the pyridine (B92270) moiety is challenging due to the electron-rich nature of the pyridine ring. However, activating the pyridine ring, for instance by forming a pyridine N-oxide, can facilitate such substitutions. nih.govrsc.org A synthetic route could involve the SNAr reaction of a suitable pyridine derivative with a fluorinated benzene (B151609) ring bearing the methanamine precursor, although controlling regioselectivity can be a significant hurdle.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridyl Linkage Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, particularly the aryl-aryl bond present in the target molecule. mdpi.com The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose, involving the reaction of an organoboron compound with an organohalide. libretexts.org

For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:

Coupling of 4-pyridylboronic acid with a derivative of 3-bromo-4-fluorobenzylamine.

Coupling of (4-fluoro-3-aminomethylphenyl)boronic acid with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine).

The success of the Suzuki coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. acs.orgnih.gov Pre-catalysts derived from biaryl monophosphine ligands have demonstrated broad utility in forming C-N and C-C bonds under mild conditions. nih.govnih.gov The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) complex to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Table 2: Typical Conditions for Suzuki Coupling to Form the Aryl-Pyridyl Linkage

| Component | Examples | Role in Reaction |

| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ nih.gov | The catalyst that facilitates the coupling reaction. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., RuPhos, BrettPhos) nih.gov | Stabilizes the Pd center and influences its reactivity and selectivity. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.com | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), often with water | Solubilizes reactants and influences reaction rate and yield. |

Exploration of Stereoselective Synthesis for Chiral Analogues

The development of chiral analogues of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

One approach to introduce chirality is through the stereoselective reduction of an imine intermediate, derived from 4-fluoro-3-pyridin-4-ylbenzaldehyde. This can be achieved using chiral reducing agents or a chiral catalyst. For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can facilitate the enantioselective reduction of the corresponding ketimine precursor.

Alternatively, a chiral auxiliary can be employed. beilstein-journals.org An achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. After a diastereoselective reaction step, the auxiliary is removed to yield the enantiomerically enriched product. The synthesis of chiral fluorinated compounds is a rapidly advancing field, with methods like asymmetric electrophilic fluorination also providing pathways to chiral building blocks. nih.gov

Mechanistic Studies of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and overcoming challenges such as low yields or unwanted side products.

Reductive Amination Mechanism: This reaction proceeds in two main stages. First, the nucleophilic attack of ammonia on the carbonyl carbon of 4-fluoro-3-pyridin-4-ylbenzaldehyde forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion). In the second stage, a hydride reducing agent (e.g., from NaBH₄) attacks the electrophilic carbon of the C=N bond, yielding the final primary amine. libretexts.org

Suzuki Coupling Mechanism: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of a low-valent palladium(0) species into the carbon-halogen bond of the aryl halide. libretexts.orgyoutube.com This forms a palladium(II) intermediate. The next step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst, allowing the cycle to continue. nih.govyoutube.com

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and improve safety and efficiency. mdpi.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, can be highly atom-economical.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com Recent research highlights the use of ionic liquids or even solvent-free conditions for certain reactions. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times and often improve yields. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. The use of palladium catalysts in cross-coupling reactions is a prime example, as only small amounts are needed to facilitate the transformation. acs.org

Renewable Feedstocks: While not always feasible for complex aromatics, exploring routes that start from bio-based materials is a long-term goal of green chemistry.

By applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign. dovepress.comeurekalert.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro 3 Pyridin 4 Ylphenyl Methanamine Derivatives

Impact of Fluorine Substitution on Molecular Interactions and Biological Activity

The introduction of fluorine into molecular scaffolds can profoundly alter their biological and physical properties. nih.gov Fluorine's high electronegativity and small van der Waals radius (1.47 Å), which is intermediate between that of hydrogen (1.20 Å) and oxygen (1.52 Å), allow it to modulate electronic distributions, lipophilicity, and steric parameters. These modifications can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Fluorine substitution can enhance biological activity by:

Improving Metabolic Stability: Replacing a carbon-hydrogen bond with a more stable carbon-fluorine bond can block metabolic pathways, as seen in the increased half-life of certain 11β-HSD1 inhibitors. mdpi.com

Enhancing Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein side chains, increasing the potency of a compound. mdpi.com Studies on Bruton's tyrosine kinase (BTK) inhibitors demonstrated that a single fluorine modification could increase potency by up to 40-fold compared to non-fluorinated analogues. mdpi.com

Altering Molecular Conformation: Fluorine can induce conformational changes through non-covalent interactions, such as those between fluorine and sulfur, which can improve molecular planarity and packing, beneficial for charge transfer. researchgate.net

Modulating pKa: Fluorine substitution typically lowers the pKa of nearby functional groups, making protic groups more acidic and basic groups less basic, which can in turn alter a drug's lipophilicity and solubility. mdpi.com

In the context of polymer solar cells, the introduction of fluorine atoms onto conjugated backbones has been shown to suppress bimolecular recombination, leading to improved device performance. researchgate.netnih.gov While not a direct biological application, this illustrates fluorine's ability to influence electronic properties and intermolecular interactions, principles that are transferable to drug-receptor interactions.

Exploration of Pyridinyl Isomerism and Positional Effects on Molecular Recognition

The position of the nitrogen atom within the pyridine (B92270) ring, as well as the substitution pattern on the ring, plays a critical role in molecular recognition and biological activity. scispace.com Different pyridine isomers (2-, 3-, or 4-substituted) present distinct electronic and steric profiles that can dramatically affect how a molecule interacts with its biological target.

For instance, in the development of antiproliferative agents, the position of substituents on the pyridine ring was found to be a key determinant of activity. nih.gov Similarly, studies on diarylamide quasiracemates have shown that the position of a functional group can have a marked effect on cocrystallization behavior, highlighting the importance of positional isomerism in molecular recognition processes. mdpi.com

Rational Design of Analogues through Scaffold Modification and Side Chain Diversification

The rational design of analogues based on a lead compound like (4-Fluoro-3-pyridin-4-ylphenyl)methanamine is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This involves systematic modifications to the core scaffold and its side chains.

Benzene (B151609) Ring Substitutions: Electronic and Steric Influences

Modifying the substituents on the benzene ring can significantly impact a molecule's electronic and steric properties. The introduction of electron-withdrawing groups (like fluorine) or electron-donating groups can alter the electron density of the aromatic system, influencing its interaction with target proteins. researchgate.net

For example, in the design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents, it was found that the inclusion of hydroxyl groups on the aromatic rings was beneficial to biological activity. mdpi.com The steric bulk of substituents also plays a crucial role; bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Pyridine Ring Modifications: Nitrogen Atom Contributions and Bioisosteric Replacements

The pyridine ring is a common motif in medicinal chemistry. nih.gov Modifications to this ring can be a powerful tool for optimizing drug candidates. The nitrogen atom's ability to participate in hydrogen bonding is a key feature. nih.gov

Bioisosteric replacement is a common strategy where one functional group is replaced by another with similar physical or chemical properties. For instance, replacing the pyridine ring with other heterocycles can modulate a compound's properties. In the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, coupling with 3-bromoquinoline (B21735) was explored to understand the effect of heterocycle substitution. mdpi.com

Methanamine Moiety Derivatization: Amine Functional Group Transformations

The primary amine of the methanamine moiety is a key functional group that can be readily derivatized to explore a wide range of chemical space. Transformations of this amine can lead to the formation of amides, sulfonamides, ureas, and other functional groups, each with distinct hydrogen bonding capabilities and steric profiles.

Conformational Analysis and Ligand-Target Binding Modes through X-ray Crystallography

X-ray crystallography provides invaluable, high-resolution three-dimensional structural information about how a ligand binds to its target protein. This technique allows for the direct visualization of binding modes, including key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

This detailed structural information is crucial for understanding the basis of a compound's activity and for guiding further rational drug design. For example, X-ray crystallography has been used to elucidate the binding of inhibitors to targets like the urokinase receptor (uPAR) and prolyl hydroxylase domain-containing protein 2 (PHD2), revealing the importance of π-cation interactions in their binding. nih.gov By understanding the precise conformational requirements for binding, medicinal chemists can design more rigid and potent inhibitors, reducing the entropic cost associated with the ligand adopting its bound conformation. acs.org

Computational and Theoretical Investigations of 4 Fluoro 3 Pyridin 4 Ylphenyl Methanamine and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of novel molecules. For compounds analogous to (4-Fluoro-3-pyridin-4-ylphenyl)methanamine, such as fluorinated biphenyls and pyridine (B92270) derivatives, DFT studies at levels like B3LYP/6-311++G(d,p) are commonly employed to optimize molecular geometry and compute electronic parameters. nih.govyoutube.com

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For fluorinated biphenyl (B1667301) derivatives, HOMO-LUMO gaps have been calculated, providing insights into their thermodynamic stability. bhsai.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, intramolecular charge transfer, and hyper-conjugative interactions. nih.govnih.gov In fluorinated aromatic systems, NBO analysis can reveal how the strongly electronegative fluorine atom influences the electron density across the molecule, affecting bond strengths and potential interaction sites. bhsai.org The introduction of fluorine can lead to smaller bond lengths within the aromatic ring and increased resistance to addition reactions, a concept sometimes referred to as "fluoromaticity". nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions, which are crucial for understanding non-covalent interactions with biological macromolecules. youtube.combhsai.org For fluorinated pyridines, MEP analysis has been used to understand how substitutions affect potential interaction sites. bhsai.org

A hypothetical table of calculated electronic properties for analogues of this compound is presented below to illustrate the type of data generated from these studies.

Table 1: Illustrative Quantum Chemical Properties of Analogous Compounds

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 4-Fluorobiphenyl | -6.25 | -0.54 | 5.71 | 1.65 |

| 4-Aminobiphenyl | -5.10 | -0.21 | 4.89 | 1.89 |

| 4-(Pyridin-4-yl)aniline | -5.23 | -0.89 | 4.34 | 3.54 |

| 2-Fluoro-4-phenylpyridine | -6.45 | -1.12 | 5.33 | 2.87 |

Molecular Docking and Molecular Dynamics Simulations for Predictive Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are widely applied in the study of kinase inhibitors, where scaffolds similar to this compound are common. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of conformations and orientations of the ligand within the binding site and scoring them based on a force field. For example, docking studies of pyrimidine (B1678525) derivatives into the active site of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) have been used to identify potential antimalarial agents, with the best-docked compounds showing low binding energies and key hydrogen bond interactions. nih.govnih.gov

The c-Met receptor tyrosine kinase is a prominent target in cancer therapy, and many of its inhibitors feature scaffolds containing pyridine or substituted phenyl rings. nih.govnih.govchemrxiv.org Docking studies of novel pyrazolopyridine derivatives into the c-Met active site have revealed crucial binding interactions. nih.gov Typically, these interactions involve hydrogen bonds with key residues in the hinge region of the kinase (e.g., Met1160, Tyr1230), and hydrophobic interactions within the binding pocket. researchgate.net The fluorine atom in a ligand can enhance binding affinity through favorable interactions with the protein. nih.gov

Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein. nih.gov For c-Met inhibitors, MD simulations have been used to confirm the stability of the predicted binding modes and to analyze the persistence of key hydrogen bonds and other interactions throughout the simulation. nih.govresearchgate.net

An illustrative table of potential interacting residues for a this compound-like scaffold with a hypothetical kinase target is provided below.

Table 2: Hypothetical Interacting Residues for a this compound-like Scaffold in a Kinase Binding Site

| Interacting Residue | Interaction Type | Potential Role of Ligand Moiety |

|---|---|---|

| Met (Hinge Region) | Hydrogen Bond | Pyridine nitrogen |

| Tyr (Catalytic Loop) | Hydrogen Bond | Methanamine group |

| Asp (DFG Motif) | Hydrogen Bond | Methanamine group |

| Val (Gatekeeper) | Hydrophobic | Phenyl ring |

| Ala (Hydrophobic Pocket) | Hydrophobic | Phenyl ring |

| Phe (Hydrophobic Pocket) | π-π Stacking | Pyridine or Phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of related compounds, such as analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.gov

Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build the QSAR model. nih.gov For instance, a QSAR study on 1,4-dihydropyridines and pyridines as P-glycoprotein inhibitors used PLS to develop a model that could account for a significant portion of the variation in inhibitory activity. nih.gov

In the context of kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govnih.govresearchgate.net Such studies on c-Met inhibitors have successfully identified key structural requirements for high potency. nih.govresearchgate.net For example, CoMFA and CoMSIA models for a series of imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors revealed regions where bulky or electropositive groups would enhance activity. researchgate.net

A table illustrating the types of descriptors that might be found significant in a QSAR study of this compound analogues is shown below.

Table 3: Illustrative Descriptors for a QSAR Model of Kinase Inhibitors

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charge on pyridine nitrogen | Strength of hydrogen bonding with hinge residues |

| Steric | Molar refractivity of substituents | Fit within the binding pocket |

| Hydrophobic | LogP (octanol-water partition coefficient) | Hydrophobic interactions with non-polar residues |

| Topological | Wiener index | Overall molecular shape and size |

| Quantum Chemical | LUMO energy | Susceptibility to nucleophilic attack or charge transfer |

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Parameters

The pharmacokinetic properties of a drug candidate, which encompass its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are critical determinants of its success. In silico ADMET prediction has become an indispensable tool in early drug discovery, allowing for the filtering of compounds with unfavorable pharmacokinetic profiles before significant resources are invested in their synthesis and testing. nih.govnih.gov

A variety of computational models are available to predict a wide range of ADMET properties based on the chemical structure of a molecule. For absorption, parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted. Distribution properties that are often modeled include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). researchgate.net

Metabolism is a key aspect of pharmacokinetics, and in silico tools can predict the sites of metabolism (SOM) by cytochrome P450 (CYP) enzymes, as well as whether a compound is likely to be an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4). nih.govresearchgate.net Predicting potential toxicity is also crucial, with models available for endpoints such as AMES mutagenicity, hERG inhibition (an indicator of cardiotoxicity), and hepatotoxicity. nih.gov

For compounds like this compound and its analogues, in silico ADMET prediction would provide valuable insights. For example, studies on sulfonamide derivatives containing a pyridine moiety have utilized ADMET prediction to assess their oral bioavailability and drug-likeness. nih.govresearchgate.net Similarly, in the screening of potential c-Met inhibitors, ADMET properties were predicted to identify candidates with favorable profiles, such as low toxicity and high tolerance to CYP2D6. nih.govresearchgate.net

An illustrative table of predicted ADMET properties for hypothetical analogues is presented below.

Table 4: Illustrative In Silico ADMET Predictions for Hypothetical Analogues

| Analogue | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibitor | hERG Inhibitor | AMES Toxicity |

|---|---|---|---|---|---|

| Analogue 1 | High | Low | No | No | Non-toxic |

| Analogue 2 | High | High | Yes | No | Non-toxic |

| Analogue 3 | Moderate | Low | No | Yes | Toxic |

| Analogue 4 | High | Low | No | No | Non-toxic |

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or fragments. The this compound structure represents a valuable scaffold that can be utilized in such design strategies. Its bi-aryl core provides a rigid framework for orienting functional groups in three-dimensional space, while the various substitution points on both the phenyl and pyridine rings, as well as the methanamine side chain, offer ample opportunities for modification.

Scaffold-based design is a common approach where a known active core, such as the pyridinyl-phenyl motif, is decorated with different functional groups to optimize interactions with a biological target. Machine learning approaches have been used to analyze the chemical space of c-MET inhibitors based on their scaffolds, identifying privileged structures like quinolines and pyridazinones. chemrxiv.org The this compound scaffold could be similarly explored for its potential to inhibit kinases or other targets.

Fragment-based drug design is another relevant strategy. Here, small molecular fragments that bind to adjacent sites on a protein target are identified and then linked together to create a more potent lead compound. The individual components of this compound, such as 4-fluorophenyl, 4-aminomethylpyridine, or the entire bi-aryl system, could serve as starting fragments for such an approach.

Computational tools for de novo design can generate large virtual libraries of compounds based on a given scaffold and a set of chemical building blocks. These virtual compounds can then be filtered based on predicted activity (from docking or QSAR models) and favorable ADMET properties, allowing for the prioritization of a smaller, more manageable set of molecules for synthesis and experimental evaluation. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Preclinical Pharmacological and Biological Activity Profiling in Vitro and in Vivo Non Clinical Models

Mechanism-of-Action Studies at the Molecular and Cellular Level

No published studies were identified that investigate the molecular or cellular mechanism of action for (4-Fluoro-3-pyridin-4-ylphenyl)methanamine.

Target Identification and Validation Research

There is no available research detailing the target identification and validation for this compound against the specified enzymes and receptors.

Investigation of Kinase Inhibitory Potentials (e.g., USP1/UAF1, BRAF, ABL, p38 MAP Kinase, MAGL)

No data from kinase inhibition assays for this compound have been published. While related structures have been investigated as kinase inhibitors, for instance, certain imidazole (B134444) derivatives as p38 MAP kinase inhibitors, there is no direct evidence linking this compound to the inhibition of USP1/UAF1, BRAF, ABL, p38 MAP Kinase, or MAGL.

Studies on HIV-1 Integrase Inhibition

There are no published findings on the potential for this compound to act as an inhibitor of HIV-1 integrase.

Other Enzyme and Receptor Modulations (e.g., Glutaminyl Cyclase)

No research is available that describes the modulation of other enzymes or receptors, including Glutaminyl Cyclase, by this compound.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

No in vitro studies assessing the antiproliferative effects of this compound on any cancer cell lines have been reported in the peer-reviewed literature.

Antimicrobial Activity Investigations (In Vitro)

Presently, there is a notable absence of specific in vitro studies detailing the antimicrobial activity of this compound in publicly available scientific literature. While the broader class of pyridine (B92270) derivatives has been a subject of interest in the search for new antimicrobial agents, with various studies exploring their efficacy against a range of bacterial and fungal pathogens, specific data for this particular compound remains to be published. The inclusion of a fluorine atom and a pyridinyl group suggests a potential for antimicrobial effects, as these functional groups are present in many known antimicrobial compounds. However, without empirical data from in vitro screening assays, any discussion of its antimicrobial potential is purely speculative.

Future research would necessitate comprehensive in vitro testing against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its potency.

Table 1: In Vitro Antimicrobial Activity Data for this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

There is currently no available data on the in vitro antimicrobial activity of this compound.

Development as Biological Probes and Fluorescent Tags

The potential of this compound as a biological probe or fluorescent tag is an area of scientific inquiry that has not yet been explored in depth. The structural components of the molecule, particularly the pyridinylphenyl group, could theoretically impart fluorescent properties. The development of novel fluorescent probes is a significant area of research, as these tools are invaluable for visualizing and studying biological processes at the molecular and cellular levels.

For this compound to be considered a viable candidate for a biological probe, it would need to exhibit favorable photophysical properties, such as a high quantum yield, significant Stokes shift, and photostability. Furthermore, its utility would depend on its ability to selectively bind to specific biological targets, such as proteins, nucleic acids, or other cellular components. Research in this area would involve detailed spectroscopic analysis to characterize its fluorescence profile and binding studies to identify potential biological targets.

Table 2: Photophysical Properties and Biological Targeting of this compound

| Property | Value | Method |

| Excitation Max (λex) | Data Not Available | - |

| Emission Max (λem) | Data Not Available | - |

| Quantum Yield (ΦF) | Data Not Available | - |

| Molar Extinction Coefficient (ε) | Data Not Available | - |

| Biological Target | Data Not Available | - |

There is currently no available data on the development or application of this compound as a biological probe or fluorescent tag.

Advanced Analytical and Characterization Methodologies for 4 Fluoro 3 Pyridin 4 Ylphenyl Methanamine Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopic methods are fundamental to the unambiguous determination of the chemical structure of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound like this compound, ¹H NMR and ¹³C NMR are standard. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the aromatic protons on both the phenyl and pyridinyl rings, as well as the benzylic amine protons, are key identifiers. The fluorine atom introduces further complexity and useful information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

For related fluorinated bi-aryl compounds, specific proton and carbon signals can be predicted. For instance, the protons on the fluorophenyl ring are influenced by the fluorine substituent, often resulting in doublet of doublets splitting patterns. The protons of the pyridin-4-yl group typically appear as two distinct sets of doublets in the downfield region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound, the molecular formula is C₁₂H₁₁FN₂. The expected exact mass would be a key data point for verification.

| Technique | Application for this compound | Expected Data Points |

| ¹H NMR | Elucidation of the proton environment and connectivity. | Chemical shifts (ppm), coupling constants (Hz), and integration for aromatic and aminomethyl protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Chemical shifts (ppm) for all unique carbon atoms, including quaternary carbons. |

| ¹⁹F NMR | Direct observation of the fluorine atom. | Chemical shift (ppm) relative to a fluorine standard. |

| HRMS (ESI+) | Precise determination of molecular weight and formula. | [M+H]⁺ ion peak corresponding to the exact mass of C₁₂H₁₂FN₂⁺. |

Chromatographic Separations and Purity Assessment in Complex Reaction Mixtures

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities generated during its synthesis. They are also the gold standard for determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of pharmaceutical intermediates like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. The compound is detected using a UV detector, usually at a wavelength where the chromophores of the molecule (the phenyl and pyridinyl rings) have strong absorbance. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Chemical suppliers often report a purity of >96% for this compound as determined by HPLC. anaxlab.com

Thin Layer Chromatography (TLC) is a simpler, faster technique used for monitoring the progress of a reaction in real-time. google.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of the product from other components can be visualized under UV light. google.com

| Technique | Purpose | Typical Conditions | Parameter Measured |

| Reversed-Phase HPLC | Purity Assessment & Quantification | C18 column; Mobile phase: Acetonitrile/Water gradient with 0.1% Formic Acid; UV detection. | Peak Purity (%), Retention Time (min). |

| Thin Layer Chromatography (TLC) | Reaction Monitoring & Qualitative Separation | Silica gel plate; Mobile phase: Ethyl Acetate/Hexane mixture. | Retention factor (Rf). |

| Gas Chromatography (GC) | Analysis of volatile derivatives or impurities. | Capillary column (e.g., DB-5); Temperature programming. | Retention Time (min), Peak Area (%). |

Advanced Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and the torsion angle between the phenyl and pyridinyl rings. This is crucial for understanding the molecule's conformation.

Furthermore, crystallographic analysis illuminates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. The aminomethyl group is a hydrogen bond donor, and the nitrogen atom of the pyridine (B92270) ring is a hydrogen bond acceptor. These interactions can play a significant role in the physical properties of the solid material, such as melting point and solubility. While specific crystallographic data for this compound is not widely published, studies on similar heterocyclic compounds demonstrate the power of this technique to provide detailed structural insights. anaxlab.com

| Parameter | Significance for this compound |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths & Angles | Confirms the covalent connectivity and geometry of the molecule. |

| Torsion Angles | Defines the 3D conformation, particularly the rotation between the phenyl and pyridinyl rings. |

| Hydrogen Bonding | Identifies key intermolecular interactions involving the amine and pyridine groups, influencing crystal packing. |

| π-π Stacking | Reveals interactions between the aromatic rings of adjacent molecules. |

Emerging Applications and Future Research Directions

Integration in Multicomponent Reactions for Enhanced Scaffold Diversity

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The structure of (4-Fluoro-3-pyridin-4-ylphenyl)methanamine, with its reactive primary amine, is particularly well-suited for participation in a variety of MCRs. This opens up avenues for the creation of extensive and diverse chemical libraries for drug discovery and other applications.

The primary amine group can readily participate in well-established MCRs such as the Ugi and Passerini reactions. For instance, in an Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to produce a diverse array of α-acetamido carboxamides. The resulting products would incorporate the core scaffold with four points of diversity, allowing for fine-tuning of physicochemical and biological properties.

Moreover, the pyridine (B92270) nitrogen can act as a basic center or a nucleophile, potentially influencing the course of MCRs or enabling post-MCR modifications. The fluorine substituent on the phenyl ring can modulate the electronic properties of the aromatic system, influencing reaction rates and regioselectivity. The biaryl nature of the scaffold provides a rigid core that can be strategically functionalized to explore a wider chemical space. The exploration of this compound in novel MCRs is a fertile area for future research, promising the discovery of new chemical entities with unique three-dimensional architectures.

| Reaction Type | Reactants | Potential Product Scaffold | Key Features |

|---|---|---|---|

| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamides | High scaffold diversity, four points of modification |

| Passerini Reaction | This compound (as isocyanide precursor), Aldehyde, Carboxylic Acid | α-Acyloxy Carboxamides | Access to ester-containing scaffolds |

| Mannich Reaction | This compound, Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compounds | Formation of C-C bonds, access to important synthons |

| Hantzsch Pyridine Synthesis | This compound (as ammonia (B1221849) source), Aldehyde, β-Ketoester | Dihydropyridine Derivatives | Construction of a new heterocyclic ring |

Applications in Material Science with Tailored Electronic and Optical Properties

The unique electronic characteristics of the this compound scaffold make it a compelling candidate for applications in material science. The combination of an electron-withdrawing fluorine atom and the electron-deficient pyridine ring, conjugated with the phenyl ring, can lead to interesting photophysical and electronic properties.

Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorine substitution is known to enhance the electron-accepting properties and improve the stability of organic electronic materials. The pyridine moiety can coordinate with metal ions, opening the possibility of forming luminescent metal complexes with tunable emission properties.

Furthermore, the benzylic amine provides a convenient handle for polymerization or for grafting the molecule onto surfaces, allowing for the fabrication of thin films and other functional materials. Future research in this area would involve the synthesis of a series of derivatives with varying substituents on the pyridine and phenyl rings to systematically tune the HOMO/LUMO energy levels and, consequently, the electronic and optical properties.

| Application Area | Key Molecular Features | Tunable Properties | Research Direction |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Fluorine and pyridine moieties for electron transport | Luminescence, charge carrier mobility | Synthesis of derivatives as host or emissive materials |

| Organic Photovoltaics (OPVs) | Electron donor-acceptor character | Bandgap, light absorption | Development of novel donor or acceptor materials |

| Chemical Sensors | Pyridine nitrogen for metal ion coordination | Fluorescence quenching/enhancement | Design of selective chemosensors |

| Functional Polymers | Reactive amine for polymerization | Conductivity, thermal stability | Synthesis of novel conjugated polymers |

Chemoinformatics and Big Data Approaches for Scaffold-Based Drug Discovery

The this compound scaffold represents a valuable starting point for scaffold-based drug discovery, which can be significantly accelerated by chemoinformatics and big data approaches. By analyzing large databases of known bioactive molecules, it is possible to identify which structural motifs are associated with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of derivatives of this scaffold. By generating a virtual library of compounds and calculating various molecular descriptors, these models can guide the synthesis of the most promising candidates. This in silico screening approach can save significant time and resources compared to traditional high-throughput screening.

Furthermore, big data analysis of kinase inhibitor databases reveals that the pyridine moiety is a common feature in many approved drugs. The this compound scaffold can be used to design novel kinase inhibitors by decorating it with functionalities known to interact with the ATP-binding site of various kinases. Computational docking studies can be used to predict the binding modes and affinities of these virtual compounds, prioritizing them for synthesis and biological evaluation.

Prospects for Novel Therapeutic Modalities from this compound Derivatives

The structural features of this compound suggest its potential for the development of novel therapeutic agents across various disease areas. The presence of the fluorinated phenyl and pyridine rings is a common characteristic in many centrally active drugs, suggesting that derivatives of this compound may possess favorable blood-brain barrier permeability.

This opens up possibilities for targeting neurological disorders. For instance, fluorinated pyridine derivatives have been investigated for their potential in the diagnosis and treatment of neurodegenerative diseases. The scaffold could be elaborated to target specific receptors or enzymes implicated in conditions such as Alzheimer's or Parkinson's disease.

Moreover, the biaryl-methanamine motif is present in a number of compounds with anticancer activity. The rigid biaryl core can serve as a platform to position functional groups in a precise three-dimensional arrangement to interact with biological targets such as kinases or other enzymes involved in cell proliferation and survival. The future of drug discovery with this scaffold lies in the rational design and synthesis of focused libraries of derivatives and their evaluation in a range of biological assays to identify novel therapeutic leads.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.